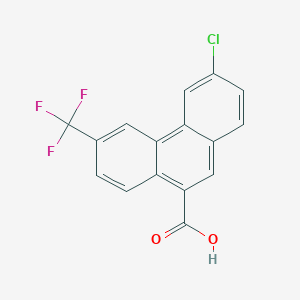
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- is a complex organic compound known for its unique structural features and chemical properties This compound contains a phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, substituted with a carboxylic acid group at the 9th position, a chlorine atom at the 3rd position, and a trifluoromethyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of phenanthrene with a suitable acyl chloride, followed by chlorination and trifluoromethylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. Subsequent steps may involve the use of reagents like chlorine gas (Cl2) and trifluoromethylating agents under controlled conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-.
化学反応の分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, and carboxylate salts.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenanthrene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
9-Phenanthrenecarboxylicacid, 3-chloro-: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
9-Phenanthrenecarboxylicacid, 6-(trifluoromethyl)-:
3-Chloro-6-(trifluoromethyl)phenanthrene: Lacks the carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness
The presence of both chlorine and trifluoromethyl groups, along with the carboxylic acid functionality, makes 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- a unique compound with a distinct set of chemical properties
特性
CAS番号 |
35315-65-2 |
|---|---|
分子式 |
C16H8ClF3O2 |
分子量 |
324.68 g/mol |
IUPAC名 |
3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H8ClF3O2/c17-10-3-1-8-5-14(15(21)22)11-4-2-9(16(18,19)20)6-13(11)12(8)7-10/h1-7H,(H,21,22) |
InChIキー |
SKCSHFCBSMHEQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C3C=C(C=CC3=C(C=C21)C(=O)O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


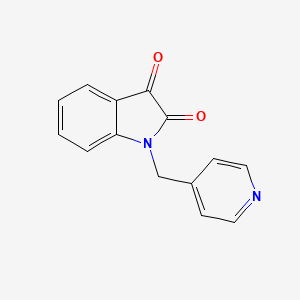
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
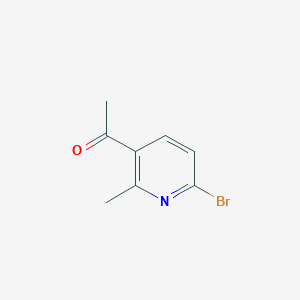
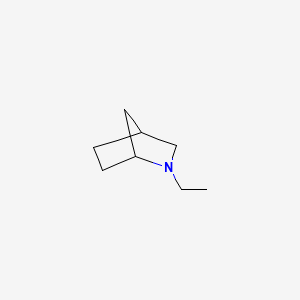
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)


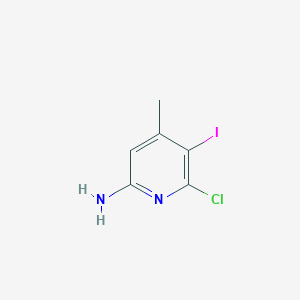
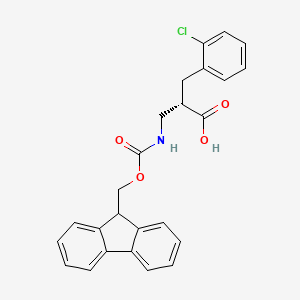
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
